ZL0580

Epigenetics HIV cure research BRD4 selectivity

Pan-BET inhibitors (e.g., JQ1) promote HIV reactivation, confounding block-and-lock latency studies. ZL0580 is a first-in-class selective BRD4 BD1 inhibitor that induces durable HIV epigenetic silencing by inhibiting Tat transactivation and transcription elongation. • 6.6-fold selectivity for BRD4 BD1 over BD2; 6-11-fold selectivity over other BET proteins • In vivo validation in humanized mouse model: reduced plasma viremia to nearly undetectable levels • Additive effect with LEDGINs enables multi-agent block-and-lock strategies Supplied as ≥98% pure solid; shipped under ambient temperature.

Molecular Formula C25H23F3N4O4S
Molecular Weight 532.5 g/mol
Cat. No. B10824593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL0580
Molecular FormulaC25H23F3N4O4S
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1
InChIKeyDKFYGSWCJGXEJY-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZL0580: Selective BRD4 BD1 HIV Epigenetic Silencing


ZL0580 is a first-in-class small molecule that selectively targets the bromodomain 1 (BD1) of BRD4, a host epigenetic reader involved in HIV transcriptional regulation [1]. Distinct from pan-BET inhibitors such as JQ1, ZL0580 induces epigenetic suppression of HIV by inhibiting Tat transactivation and transcription elongation while promoting a repressive chromatin structure at the HIV promoter [2][3]. This compound represents a unique chemical scaffold with demonstrated in vitro, ex vivo, and in vivo efficacy in suppressing HIV transcription and reactivation, positioning it as a specialized research tool for block-and-lock HIV cure strategies [1][4].

Targets BRD4 BD1 for HIV epigenetic silencing studies
Distinct from pan-BET inhibitors; reported in vivo HIV suppression endpoints
Supports block-and-lock HIV cure research strategies

ZL0580: Irreplaceable BD1 Selectivity vs. Pan-BET Inhibitors


ZL0580 cannot be substituted by generic pan-BET inhibitors like JQ1 due to fundamental differences in target engagement and functional outcome. While JQ1 non-selectively binds both BD1 and BD2 domains of all BET proteins (BRD2, BRD3, BRD4, BRDT), ZL0580 exhibits pronounced selectivity for the BD1 domain of BRD4 [1]. This differential binding translates into opposing biological effects: JQ1 promotes HIV reactivation, whereas ZL0580 induces durable transcriptional silencing [2]. Even structurally close analogs such as ZL0590 lack the same level of in vivo validation and specific BD1-selectivity data. Substituting ZL0580 with any other compound would fundamentally alter the experimental outcome and compromise the reproducibility of block-and-lock HIV cure studies [3].

ZL0580
Property
Pan-BET Inhibitors (e.g., JQ1)
BRD4 BD1-selective
Binding selectivity
Non-selective across BET BD1/BD2
Induces HIV transcriptional silencing
Functional outcome
Promotes viral reactivation
In vivo HIV suppression reported in humanized mouse model
In vivo model context
No comparable silencing data; pro-reactivation phenotype

ZL0580: Differentiation from JQ1 and Other BET Inhibitors


BRD4 BD1 vs. BD2 Binding Selectivity

ZL0580 demonstrates a 6.6-fold selectivity for BRD4 BD1 (IC50 = 163 nM) over BRD4 BD2 (IC50 = 1071 nM) . In contrast, the pan-BET inhibitor JQ1 shows no meaningful selectivity between these domains, binding BD1 and BD2 of all BET proteins with comparable affinities in the low nanomolar range [1]. This BD1 selectivity is a unique characteristic not observed with other BET inhibitors such as JQ1, I-BET762, or OTX015.

BD1 vs. BD2 selectivity
Head-to-head
BRD4 BD1 IC50 = 163 nM, BD2 IC50 = 1071 nM (6.6-fold selectivity)
BD1-selective engagement distinguishes silencing phenotype
JQ1 shows no domain selectivity
Epigenetics HIV cure research BRD4 selectivity

BRD4 Selectivity Over Other BET Proteins

ZL0580 displays approximately 6- to 11-fold selectivity for BRD4 over other BET family proteins (BRD2, BRD3, BRDT), with IC50 values ranging from approximately 0.9 to 1.9 μM for these off-target BET proteins . Furthermore, ZL0580 shows minimal binding to the non-BET bromodomain protein CBP (IC50 > 10 μM) . This selectivity profile contrasts sharply with JQ1, which inhibits all BET proteins with comparable high potency [1].

BET isoform selectivity
Cross-study comparable
BRD2/3/BRDT IC50 = 0.9–1.9 μM; CBP >10 μM (6–11-fold over BRD4)
BRD4-preferred profile for isoform-specific dissection
Pan-BET inhibitors show
HIV transcription outcome
Head-to-head
ZL0580 induces silencing; JQ1 promotes reactivation
Opposing functional outcomes dictate experimental design
SupT1 cells; Tat-dependent assay
In vivo HIV suppression
Class-level
Reduced plasma viremia to near-undetectable; delayed viral rebound
Supports block-and-lock in vivo model endpoint interpretation
Humanized mouse model; JQ1 has no silencing data
LEDGIN additivity
Class-level
Additive inhibition of HIV-1 transcription (Bliss synergy)
Combination silencing context for multi-agent studies
JQ1 would antagonize LEDGIN silencing
BET protein selectivity BRD4-specific inhibition Off-target profiling

Opposing HIV Transcription: Silencing vs. JQ1 Reactivation

Mechanistic studies in SupT1 cells reveal that JQ1 and ZL0580 have contrasting effects on Tat-dependent HIV-1 transcription, resulting in JQ1 promoting viral reactivation and ZL0580 inducing transcriptional silencing [1]. Transcriptomic profiling by RNA-seq confirms that ZL0580 and JQ1 induce opposing gene expression programs [2]. This functional divergence is a direct consequence of their differential binding modes.

HIV transcription outcome
Head-to-head
ZL0580 induces silencing; JQ1 promotes reactivation
Opposing functional outcomes dictate experimental design
SupT1 cells; Tat-dependent assay
HIV latency Block-and-lock Functional antagonism

In Vivo HIV Suppression in Humanized Mice

In a humanized mouse model of HIV infection, ZL0580 monotherapy, or in combination with ART, potently suppressed active HIV replication, reducing the plasma viremia to nearly undetectable levels, and delayed viral rebound following treatment interruption [1]. While JQ1 has been studied in various in vivo contexts, its pro-reactivation phenotype precludes its use in block-and-lock strategies; no comparable in vivo silencing data exist for JQ1 in this paradigm.

In vivo HIV suppression
Class-level
Reduced plasma viremia to near-undetectable; delayed viral rebound
Supports block-and-lock in vivo model endpoint interpretation
Humanized mouse model; JQ1 has no silencing data
In vivo efficacy Humanized mouse model HIV suppression

Additive HIV Silencing with LEDGIN Combinations

Combining ZL0580 with LEDGINs has an additive effect in blocking HIV-1 transcription and reactivation, in both cell lines and primary cells [1]. Bliss synergy analysis confirmed an additive interaction [2]. In contrast, JQ1's pro-reactivation effects would antagonize the silencing effects of LEDGINs, making ZL0580 the preferred choice for combination block-and-lock studies.

LEDGIN additivity
Class-level
Additive inhibition of HIV-1 transcription (Bliss synergy)
Combination silencing context for multi-agent studies
JQ1 would antagonize LEDGIN silencing
Combination therapy LEDGINs HIV latency

ZL0580: Key Research Applications


HIV Block-and-Lock Cure Studies

ZL0580 is uniquely suited for investigating block-and-lock HIV cure strategies. Unlike JQ1 and other pan-BET inhibitors, which promote viral reactivation, ZL0580 induces durable epigenetic silencing of HIV provirus by selectively targeting BRD4 BD1 [1][2]. Its in vivo validation in a humanized mouse model—reducing plasma viremia to nearly undetectable levels and delaying viral rebound—provides critical translational relevance [3]. Researchers can confidently employ ZL0580 as a positive control or lead compound in studies aiming to permanently silence latent HIV reservoirs.

BRD4-Specific Epigenetic Dissection

ZL0580's 6.6-fold selectivity for BRD4 BD1 over BD2 and 6- to 11-fold selectivity over other BET proteins makes it an ideal tool for dissecting BRD4-specific functions without confounding off-target effects [4]. This is in stark contrast to JQ1, which inhibits all BET proteins with similar potency. Researchers can use ZL0580 to ask BRD4 BD1-specific questions in transcriptional regulation, chromatin remodeling, and enhancer biology, enabling cleaner mechanistic interpretations.

Block-and-Lock with LEDGINs

ZL0580's additive effect with LEDGINs in blocking HIV-1 transcription and reactivation opens avenues for investigating multi-agent block-and-lock strategies [1][2]. This combination approach may enhance the depth and durability of proviral silencing. Given JQ1's pro-reactivation effects, only ZL0580 is suitable for such combination studies among BRD4 modulators.

In Vivo HIV Latency and Rebound Modeling

ZL0580's demonstrated in vivo efficacy in a humanized mouse model of HIV infection—suppressing active replication and delaying viral rebound after treatment interruption—positions it as a validated tool for in vivo studies of HIV latency and rebound [3]. Researchers can use ZL0580 to model block-and-lock interventions in a physiologically relevant system, providing a foundation for preclinical development of HIV cure strategies.

Application
Selection Property
Validation Focus
Block-and-lock HIV silencing studies
BRD4 BD1-selectivity context
Transcriptional silencing endpoint response
BRD4 BD1-specific epigenetic studies
BET isoform selectivity review
Chromatin remodeling endpoint context
Combination LEDGIN silencing studies
Additive interaction context
Bliss synergy endpoint review
In vivo HIV latency model studies
Humanized mouse model-response context
Viral rebound delay endpoint monitoring

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52 linked technical documents
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